molecular formula C18H13ClO2S B12940846 2,7-Dimethylpyrene-1-sulfonyl chloride

2,7-Dimethylpyrene-1-sulfonyl chloride

Cat. No.: B12940846
M. Wt: 328.8 g/mol
InChI Key: QURCQKLSEPQHCD-UHFFFAOYSA-N
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Description

2,7-Dimethylpyrene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is derived from pyrene, a polycyclic aromatic hydrocarbon, and features two methyl groups at the 2 and 7 positions of the pyrene ring, along with a sulfonyl chloride group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylpyrene-1-sulfonyl chloride typically involves the sulfonylation of 2,7-dimethylpyrene. One common method includes the reaction of 2,7-dimethylpyrene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using specialized equipment to ensure safety and efficiency. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethylpyrene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

Mechanism of Action

The mechanism of action of 2,7-Dimethylpyrene-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to modify molecules and create new compounds with desired properties .

Comparison with Similar Compounds

Uniqueness: 2,7-Dimethylpyrene-1-sulfonyl chloride is unique due to the presence of both methyl groups and the sulfonyl chloride group, which confer distinct chemical reactivity and physical properties. This combination makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C18H13ClO2S

Molecular Weight

328.8 g/mol

IUPAC Name

2,7-dimethylpyrene-1-sulfonyl chloride

InChI

InChI=1S/C18H13ClO2S/c1-10-7-12-3-4-14-9-11(2)18(22(19,20)21)15-6-5-13(8-10)16(12)17(14)15/h3-9H,1-2H3

InChI Key

QURCQKLSEPQHCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C=CC4=C(C(=CC(=C43)C=C2)C)S(=O)(=O)Cl

Origin of Product

United States

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